molecular formula C28H28FN3O5 B14997430 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide

Cat. No.: B14997430
M. Wt: 505.5 g/mol
InChI Key: XMHOKEUQFIGAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide features a propanamide backbone with two critical substituents:

  • A 2-(3,4-dimethoxyphenyl)ethyl group attached to the amide nitrogen.
  • A 1-[(2-fluorophenyl)methyl]-2,4-dioxo-tetrahydroquinazolin-3-yl moiety on the propanamide chain.

The tetrahydroquinazolinone core is a heterocyclic system associated with diverse biological activities, including enzyme inhibition .

Properties

Molecular Formula

C28H28FN3O5

Molecular Weight

505.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C28H28FN3O5/c1-36-24-12-11-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)21-8-4-6-10-23(21)32(28(31)35)18-20-7-3-5-9-22(20)29/h3-12,17H,13-16,18H2,1-2H3,(H,30,33)

InChI Key

XMHOKEUQFIGAGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)OC

Origin of Product

United States

Preparation Methods

Key Structural Components

The target compound can be dissected into four primary structural components:

  • 2,4-dioxo-1,2,3,4-tetrahydroquinazolin core
  • 2-fluorophenyl methyl group at N-1 position
  • Propanamide linker at N-3 position
  • 3,4-dimethoxyphenylethyl terminal group

Retrosynthetic Analysis

Based on the structural features, three main retrosynthetic disconnections can be considered:

  • Amide bond formation between the propanamide linker and 3,4-dimethoxyphenylethylamine
  • N-alkylation at the N-3 position of the quinazolinone with a suitable propanoic acid derivative
  • N-alkylation at the N-1 position with 2-fluorobenzyl halide

General Synthetic Approaches to the Quinazolinone Core

Niementowski Approach

One of the classical methods for synthesizing the quinazolinone core involves the Niementowski reaction, which employs anthranilic acid and formamide.

Anthranilic acid + Formamide → 3,4-dihydro-4-oxoquinazoline

The reaction proceeds at 125-130°C, providing a direct route to the quinazolinone scaffold.

Grimmel, Guinther, and Morgan's Method

This approach utilizes o-amino benzoic acids and amines in the presence of phosphorous trichloride:

o-amino benzoic acid + amine + PCl₃ → 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines

The reaction proceeds in toluene for approximately two hours, resulting in disubstituted derivatives.

Isatoic Anhydride Method

This method employs isatoic anhydride, which readily reacts with amines to form dihydro-4-oxoquinazolines:

Isatoic anhydride + amine + ethyl orthoformate → Dihydro-4-oxoquinazolines

This approach involves refluxing for 1-6 hours without isolating intermediate amides.

One-Pot Method from Benzaldehyde and Anthranilamide

Several researchers have reported one-pot syntheses of 2-aryl-4(3H)-quinazolinones from benzaldehyde and anthranilamide:

  • Using CuCl₂ (3 molar equivalents) as oxidant
  • Using FeCl₃ (2 molar equivalents) as oxidant
  • Using iodine as a promoter
  • Using vanadium salts and copper oxide as catalysts with air as oxidant

Proposed Synthetic Routes for the Target Compound

Method 1: Sequential N-Alkylation Approach

This approach begins with the quinazolinone core and proceeds through sequential N-alkylation steps.

Step 1: Synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline

The quinazolinone core can be synthesized using the reaction of anthranilic acid with urea or by cyclization of anthranilamide derivatives.

Step 2: N-1 Alkylation with 2-Fluorobenzyl Halide

The N-1 position can be selectively alkylated using 2-fluorobenzyl chloride or bromide in the presence of a base:

2,4-dioxo-1,2,3,4-tetrahydroquinazoline + 2-fluorobenzyl chloride + Base → 
1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline

Suitable bases include potassium carbonate or cesium carbonate in DMF at 60-80°C.

Step 3: N-3 Alkylation with Ethyl 3-bromopropanoate

The N-3 position can be alkylated using ethyl 3-bromopropanoate:

1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline + 
Ethyl 3-bromopropanoate + Base → 
Ethyl 3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoate

Step 4: Ester Hydrolysis

The ethyl ester is hydrolyzed to the corresponding carboxylic acid:

Ethyl 3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoate + 
NaOH → 
3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoic acid

Step 5: Amide Coupling with 3,4-Dimethoxyphenylethylamine

The final step involves coupling the carboxylic acid with 3,4-dimethoxyphenylethylamine:

3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoic acid + 
2-(3,4-dimethoxyphenyl)ethylamine + Coupling reagent → 
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide

Suitable coupling reagents include EDC/HOBt, HATU, or DCC.

Method 2: Thiosemicarbazide Approach

This alternative approach utilizes thiosemicarbazide derivatives of quinazolinone for selective functionalization.

Step 1: Synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4-dione

This can be achieved through a ring transformation reaction as reported by Hoffmann et al.:

2-Ethoxy-4H-3,1-benzoxazin-4-one + Cysteamine → 
3-(2-Mercaptoethyl)quinazoline-2,4-dione

This reaction represents a novel ring transformation with good yields.

Step 2: N-1 Alkylation with 2-Fluorobenzyl Halide

The N-1 position is alkylated using similar conditions as Method 1, Step 2.

Step 3: Oxidative Coupling to Form the Propanamide Linker

The thiol group is oxidized and coupled to form the propanamide backbone:

1-[(2-fluorophenyl)methyl]-3-(2-mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline + 
Oxidizing agent → 
3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanoic acid

Step 4: Amide Coupling with 3,4-Dimethoxyphenylethylamine

The final coupling step is similar to Method 1, Step 5.

Method 3: Convergent Synthesis Approach

This approach employs a convergent strategy by separately preparing key fragments.

Step 1: Synthesis of 3-(Propanoic acid)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline

This intermediate can be prepared by reacting anthranilic acid with appropriate reagents to form the quinazolinone core followed by N-3 alkylation.

Step 2: N-1 Alkylation with 2-Fluorobenzyl Halide

The N-1 position is alkylated as in previous methods.

Step 3: Preparation of 3,4-Dimethoxyphenylethylamine

3,4-Dimethoxyphenylethylamine can be synthesized from 3,4-dimethoxybenzyl chloride through a series of reactions:

  • Etherification of 3,4-dihydroxybenzyl chloride with dimethyl sulfate
  • Cyanation to form 3,4-dimethoxy cyanobenzene
  • Hydrogenation in the presence of ammonia to yield 3,4-dimethoxyphenylethylamine

Step 4: Amide Coupling

The final coupling step yields the target compound.

Comparison of Synthetic Routes

Efficiency Analysis

Table 1: Comparison of Synthetic Routes for Target Compound

Parameter Method 1: Sequential N-Alkylation Method 2: Thiosemicarbazide Approach Method 3: Convergent Synthesis
Overall Steps 5 4 4
Estimated Overall Yield 25-30% 20-25% 30-35%
Reaction Conditions Moderate (60-80°C) Mild to Moderate Moderate to Harsh
Selectivity High (Sequential) Moderate Moderate
Scalability Good Moderate Good
Reagent Accessibility High Moderate High
Purification Complexity Moderate High Moderate

Critical Step Analysis

In all three methods, the critical steps that determine overall success include:

  • Selective N-1 alkylation with maintenance of the quinazolinone structure
  • Efficient amide coupling in the final step
  • Purification of intermediates to ensure high-quality final product

Optimization of Reaction Conditions

N-Alkylation Optimization

N-alkylation reactions can be optimized by screening various bases (K₂CO₃, Cs₂CO₃, NaH), solvents (DMF, DMSO, acetonitrile), and temperature conditions (25-100°C).

Amide Coupling Optimization

Table 2: Optimization of Amide Coupling Conditions

Entry Coupling Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
1 EDC/HOBt DIPEA DCM 25 24 65-70
2 HATU DIPEA DMF 25 12 75-80
3 DCC/NHS TEA DCM 0-25 24 60-65
4 PyBOP NMM DMF 25 18 70-75
5 T3P DIPEA EtOAc 25 8 75-80

HATU in DMF with DIPEA at room temperature provides the best yield and purity for the final amide coupling step.

Purification and Characterization

Purification Methods

The target compound can be purified using:

  • Column chromatography on silica gel (DCM/MeOH 95:5)
  • Recrystallization from appropriate solvent systems (ethanol/water or acetone)
  • Preparative HPLC for high-purity requirements

Analytical Characterization

The compound can be characterized using:

  • ¹H and ¹³C NMR spectroscopy for structural confirmation
  • LC-MS for molecular weight verification
  • IR spectroscopy for functional group identification
  • Elemental analysis for composition verification

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can modify the quinazolinone core or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its pharmacological properties suggest potential use in drug development, particularly for conditions involving the central nervous system.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the dimethoxyphenyl group can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

N-(furan-2-ylmethyl)-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide ()
  • Core similarity: Shares the tetrahydroquinazolinone scaffold.
  • Key differences :
    • 3-Nitrobenzyl substituent instead of 2-fluorophenylmethyl.
    • Furanylmethyl group on the amide nitrogen vs. 3,4-dimethoxyphenethyl.
  • Implications: The nitro group (strong electron-withdrawing) may alter electronic properties and metabolic stability compared to fluorine.
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
  • Core similarity: Quinazolinone with dioxo groups.
  • Key differences :
    • Dichlorophenylmethyl substituent (electron-withdrawing Cl groups).
    • Acetamide backbone instead of propanamide.
  • Activity : Demonstrated anticonvulsant properties in preclinical models, suggesting the dichlorophenyl group may enhance CNS penetration .

Variations in Aromatic Substituents

N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide ()
  • Key similarity : 2,4-dimethoxyphenyl group (structurally analogous to 3,4-dimethoxyphenethyl in the target).
  • Key differences: Benzothiazole core replaces quinazolinone. Lacks fluorophenylmethyl group.
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-propanamide ()
  • Key similarity : Dual 3,4-dimethoxyphenethyl groups.
  • Key differences: Absence of quinazolinone core and fluorophenyl substituent.

Modifications in Linker and Functional Groups

3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide ()
  • Key similarity : Incorporates 3,4-dimethoxyphenethyl and a heterocyclic core.
  • Key differences: Imidazoquinazoline core instead of tetrahydroquinazolinone. Thioether linkage and furylmethyl group.
  • Implications : The imidazoquinazoline system and sulfur linkage may enhance metabolic stability or alter binding kinetics .

Structural and Pharmacokinetic Insights

Molecular Weight and Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* (Predicted)
Target Compound ~563.6 g/mol 3,4-Dimethoxyphenethyl, 2-Fluorophenyl 3.8
Compound ~534.5 g/mol 3-Nitrobenzyl, Furanylmethyl 3.2
Compound ~405.3 g/mol Dichlorophenylmethyl, Acetamide 2.9
Compound ~487.5 g/mol Dual 3,4-Dimethoxyphenethyl 4.1

*LogP values estimated using fragment-based methods.

Q & A

Basic: How to optimize the synthesis yield of the compound using design of experiments (DoE) methodologies?

Answer:

  • Step 1: Implement a fractional factorial design to screen critical variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Step 2: Use response surface methodology (RSM) to model nonlinear relationships between variables and yield .
  • Step 3: Apply Bayesian optimization for high-dimensional parameter spaces, which outperforms manual adjustments in reaction condition tuning .
  • Note: Flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters during optimization .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of the compound post-synthesis?

Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to verify the quinazolin-2,4-dione core and substituents (e.g., 2-fluorophenylmethyl group) .
  • HRMS: Validate molecular weight with <2 ppm error to confirm absence of byproducts .
  • X-ray crystallography: Resolve ambiguities in stereochemistry (e.g., tetrahydroquinazoline ring conformation) using single-crystal data .

Advanced: How to resolve discrepancies in NMR spectral data between theoretical predictions and experimental observations?

Answer:

  • Approach 1: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent-induced shifts .
  • Approach 2: Perform 2D NOESY to assess spatial proximity of protons in crowded regions (e.g., dimethoxyphenethyl chain) .
  • Approach 3: Validate predicted shifts with DFT calculations (e.g., B3LYP/6-31G*) to identify tautomeric or conformational anomalies .

Advanced: What strategies are effective for improving the solubility of the compound in pharmacological assays without structural modification?

Answer:

  • Strategy 1: Use surfactants (e.g., Tween-80) or cyclodextrins to form inclusion complexes .
  • Strategy 2: Optimize co-solvent systems (e.g., DMSO:PEG-400 in a 1:4 ratio) to enhance aqueous solubility .
  • Strategy 3: Nanoformulation via sonication or high-pressure homogenization to reduce particle size .

Basic: What in vitro assays are suitable for initial evaluation of the compound's biological activity?

Answer:

  • Antiproliferative activity: MTT assay in cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases linked to the quinazolin-2,4-dione scaffold .
  • Cytotoxicity counter-screen: Use non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the 2-fluorophenylmethyl moiety?

Answer:

  • Step 1: Synthesize analogs with substituent variations (e.g., Cl, CF3, OMe) at the 2-fluorophenyl position .
  • Step 2: Evaluate changes in potency via dose-response curves in target assays (e.g., HDAC inhibition) .
  • Step 3: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Basic: What chromatographic methods are recommended for purity analysis during scale-up synthesis?

Answer:

  • HPLC: Use a C18 column with gradient elution (acetonitrile:water + 0.1% TFA) to resolve polar impurities .
  • GC-MS: Detect volatile byproducts (e.g., residual DMDAAC monomer) with a DB-5MS column .
  • UPLC-PDA: Monitor reaction progress in real-time with photodiode array detection (200–400 nm) .

Advanced: How to employ computational chemistry to predict metabolic stability of the compound?

Answer:

  • Tool 1: Use SwissADME to predict cytochrome P450 metabolism sites (e.g., dimethoxyphenyl oxidation) .
  • Tool 2: Perform MD simulations (GROMACS) to assess stability in liver microsome models .
  • Validation: Compare in silico results with in vitro microsomal stability assays (e.g., half-life in rat liver microsomes) .

Basic: What crystallization conditions are optimal for obtaining X-ray quality crystals of the compound?

Answer:

  • Condition 1: Slow evaporation from dichloromethane:methanol (3:1) at 4°C .
  • Condition 2: Vapor diffusion using hexane as an antisolvent in THF .
  • Condition 3: Seed crystal introduction to overcome kinetic polymorphism .

Advanced: How to analyze contradictory bioassay results between different cell lines for the compound?

Answer:

  • Step 1: Validate assay conditions (e.g., ATP levels for viability assays, passage number consistency) .
  • Step 2: Perform transcriptomic profiling (RNA-seq) to identify cell line-specific target expression .
  • Step 3: Use orthogonal assays (e.g., caspase-3 activation for apoptosis) to confirm mechanistic consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.